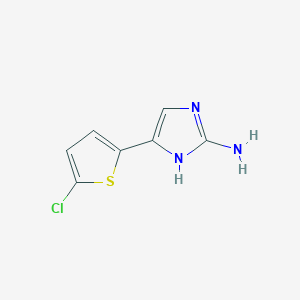
4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol is a chemical compound with a unique structure that includes an amino group, a hydroxypropyl group, and a trifluoromethyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under specific conditions.
Amino Group Addition: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Hydroxypropyl Group Addition: The hydroxypropyl group is added via a reaction with an appropriate epoxide or halohydrin.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine or alcohol derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and hydroxypropyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Amino-3-hydroxypropyl)-4-fluorophenol
- 4-(1-Amino-3-hydroxypropyl)-2-methylphenol
- 4-(1-Amino-3-hydroxypropyl)-2-chlorophenol
Uniqueness
4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C10H12F3NO2 |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
4-(1-amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)7-5-6(1-2-9(7)16)8(14)3-4-15/h1-2,5,8,15-16H,3-4,14H2 |
Clé InChI |
WDPKFUVZEWPOGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(CCO)N)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B12272650.png)
![4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine](/img/structure/B12272654.png)


![4-Amino-1-[2-[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyldisulfanyl]methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one](/img/structure/B12272671.png)
![2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B12272672.png)
![1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(4-methanesulfonylphenyl)propan-1-one](/img/structure/B12272675.png)
![2-tert-butyl-1-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12272699.png)

![10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline](/img/structure/B12272707.png)
![n-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12272712.png)
![7-Oxa-2-azaspiro[3.5]nonane, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12272726.png)

![1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B12272735.png)
